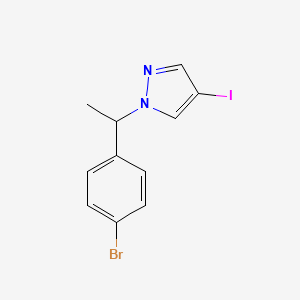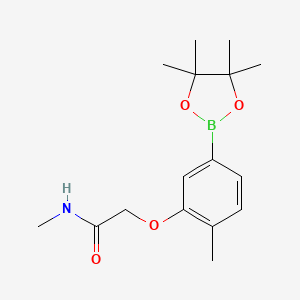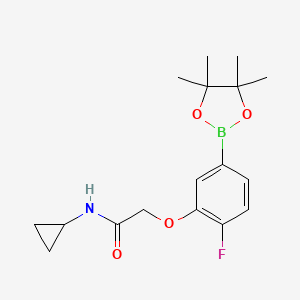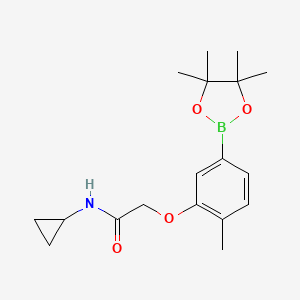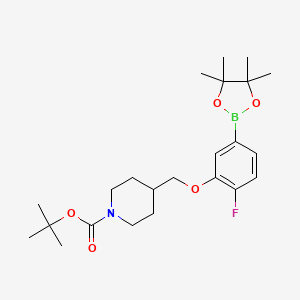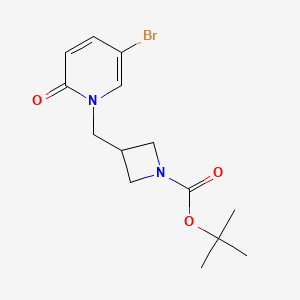
tert-Butyl 3-((5-bromo-2-oxopyridin-1(2H)-yl)methyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-((5-bromo-2-oxopyridin-1(2H)-yl)methyl)azetidine-1-carboxylate: is a synthetic organic compound that features a complex structure with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound is characterized by the presence of a tert-butyl ester group, a brominated pyridinone moiety, and an azetidine ring, making it a versatile intermediate for further chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((5-bromo-2-oxopyridin-1(2H)-yl)methyl)azetidine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyridinone Moiety: The synthesis begins with the bromination of a pyridinone precursor. This step often uses bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.
Azetidine Ring Formation: The next step involves the formation of the azetidine ring. This can be achieved through cyclization reactions, often using azetidine-1-carboxylate esters as starting materials.
Coupling Reaction: The final step is the coupling of the brominated pyridinone with the azetidine ring. This is typically done using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions, automated synthesis, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring or the pyridinone moiety. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the bromine atom or the carbonyl groups. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The bromine atom in the pyridinone ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, in solvents like acetonitrile or dichloromethane.
Reduction: LiAlH4, NaBH4, in solvents like ether or ethanol.
Substitution: Nucleophiles like amines or thiols, in solvents like DMF or DMSO, often with a base like triethylamine (TEA).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted pyridinone derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl 3-((5-bromo-2-oxopyridin-1(2H)-yl)methyl)azetidine-1-carboxylate serves as a valuable intermediate for constructing more complex molecules. Its unique structure allows for diverse chemical modifications, making it a useful building block in synthetic chemistry.
Biology and Medicine
In medicinal chemistry, this compound can be used to develop new pharmaceuticals. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator. Research might focus on its role in targeting specific biological pathways or diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((5-bromo-2-oxopyridin-1(2H)-yl)methyl)azetidine-1-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The brominated pyridinone moiety could be involved in binding interactions, while the azetidine ring might influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-((5-chloro-2-oxopyridin-1(2H)-yl)methyl)azetidine-1-carboxylate
- tert-Butyl 3-((5-fluoro-2-oxopyridin-1(2H)-yl)methyl)azetidine-1-carboxylate
- tert-Butyl 3-((5-iodo-2-oxopyridin-1(2H)-yl)methyl)azetidine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl 3-((5-bromo-2-oxopyridin-1(2H)-yl)methyl)azetidine-1-carboxylate lies in its specific brominated pyridinone structure, which can impart distinct reactivity and binding properties compared to its chloro, fluoro, or iodo analogs. This makes it particularly interesting for applications requiring specific electronic or steric characteristics.
Properties
IUPAC Name |
tert-butyl 3-[(5-bromo-2-oxopyridin-1-yl)methyl]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(19)17-7-10(8-17)6-16-9-11(15)4-5-12(16)18/h4-5,9-10H,6-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJBHZOJJXIDPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CN2C=C(C=CC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
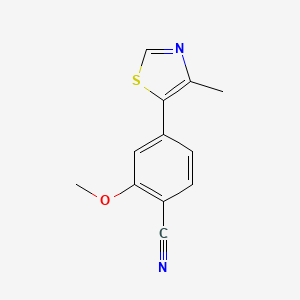
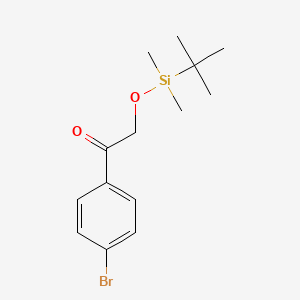
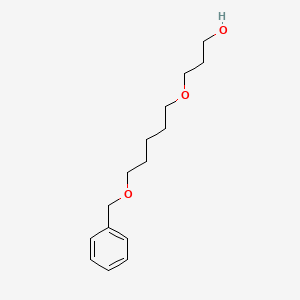
![Tert-butyl 2-[3-(4-hydroxybutoxy)propoxy]acetate](/img/structure/B8154279.png)
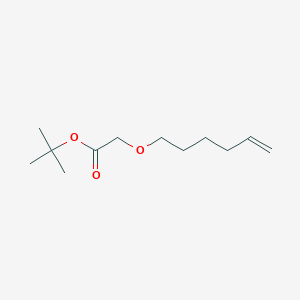
![Tert-butyl 2-[(5-oxopentyl)oxy]acetate](/img/structure/B8154292.png)
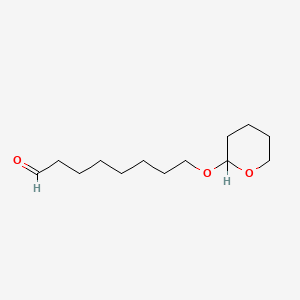
![Benzyl 6-[4-(2-hydroxyethyl)piperidin-1-yl]pyridine-3-carboxylate](/img/structure/B8154312.png)

